molecular formula C32H24N8O2 B11604088 2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione

2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No. B11604088
M. Wt: 552.6 g/mol
InChI Key: XPGBIHMJATYPFT-UHFFFAOYSA-N
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Description

2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione is a complex organic compound featuring benzotriazole and aniline derivatives. This compound is notable for its unique structure, which combines the properties of benzotriazole and aniline, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of benzotriazole derivatives with aniline derivatives under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction. For instance, the reaction may be carried out in the presence of acetic acid and sodium nitrite, followed by the addition of the aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted benzotriazole and aniline compounds .

Scientific Research Applications

2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its combination of benzotriazole and aniline derivatives, which endows it with a broad spectrum of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

properties

Molecular Formula

C32H24N8O2

Molecular Weight

552.6 g/mol

IUPAC Name

2,5-bis(benzotriazol-1-yl)-3,6-bis(3-methylanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H24N8O2/c1-19-9-7-11-21(17-19)33-27-29(39-25-15-5-3-13-23(25)35-37-39)32(42)28(34-22-12-8-10-20(2)18-22)30(31(27)41)40-26-16-6-4-14-24(26)36-38-40/h3-18,33-34H,1-2H3

InChI Key

XPGBIHMJATYPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC(=C5)C)N6C7=CC=CC=C7N=N6

Origin of Product

United States

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